molecular formula C14H7ClF3N3O2 B1418284 3-[4-(4-Chloro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219454-01-9

3-[4-(4-Chloro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Cat. No. B1418284
M. Wt: 341.67 g/mol
InChI Key: FSHCMDCSGBEHFZ-UHFFFAOYSA-N
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Description

The compound “3-[4-(4-Chloro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” is a chemical compound that contains a trifluoromethylpyridine (TFMP) motif . TFMP and its derivatives have been widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Scientific Research Applications

Anticancer Potential

  • Apoptosis Induction and Anticancer Activity : A study identified a compound (5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole) as an apoptosis inducer with activity against several breast and colorectal cancer cell lines. This compound induces apoptosis and causes cell arrest in the G(1) phase. It was also found to be effective in an in vivo MX-1 tumor model (Zhang et al., 2005).

  • Antitumor Activity : Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives were investigated for their antitumor activity. Some compounds demonstrated good potency in vitro, particularly against a panel of 12 cell lines, indicating their potential as anticancer agents (Maftei et al., 2016).

Antimicrobial Activities

  • Antimicrobial Properties : A study synthesized new 1,2,4-triazoles and their derivatives, including 1,2,4-oxadiazole compounds, and evaluated them for antimicrobial activity. Many of these compounds showed good or moderate antimicrobial activity, suggesting their potential use in combating microbial infections (Bayrak et al., 2009).

  • Antibacterial Activity : Another study synthesized oxadiazoles incorporating pyridyl triazole rings and evaluated their antibacterial activity. Most of these novel compounds showed good antibacterial activity, indicating their potential as candidates for developing antibacterial drugs (Hu et al., 2005).

Other Applications

  • Electron-Transporting and Exciton-Blocking Material : m-Terphenyl oxadiazole derivatives were synthesized and used as electron transporters and exciton blockers in phosphorescent organic light-emitting diodes (OLEDs). These materials showed reduced driving voltages and high efficiency, indicating their usefulness in OLED technology (Shih et al., 2015).

  • Supramolecular Chemistry : A study focused on synthesizing and characterizing dinuclear and tetranuclear AgI complexes generated from molecular clips containing oxadiazole rings. This research contributes to the field of supramolecular chemistry, particularly in the development of novel AgI complexes (Jin et al., 2019).

properties

IUPAC Name

3-[4-[4-chloro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N3O2/c15-8-1-2-9(10(6-8)14(16,17)18)7-3-4-19-11(5-7)12-20-13(22)23-21-12/h1-6H,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHCMDCSGBEHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC(=NC=C2)C3=NOC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-Chloro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(4-Chloro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

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